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molecular formula C9H10FNO B8456001 5-Dimethylamino-2-fluorobenzaldehyde

5-Dimethylamino-2-fluorobenzaldehyde

Cat. No. B8456001
M. Wt: 167.18 g/mol
InChI Key: QPUWWOJPRZIVTJ-UHFFFAOYSA-N
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Patent
US08796277B2

Procedure details

To a solution of 5-dimethylamino-2-fluorobenzonitrile (viii) (331 mg, 2.02 mmol) in dry diethyl ether (10 ml) stirred at room temperature under nitrogen, was added dropwise by syringe diisobutylaluminium hydride (2.8 ml, 1.0 M in toluene, 2.8 mmol, 1.4 eq) and stirring continued for 19.5 h. The solution was chilled in an ice-bath and methanol (1.0 ml) was added dropwise and the mixture stirred for 1 h before 1.0 M HCl (9 ml) was added and stirring continued for a further 1 h. The reaction mixture was basified with NaOH (0.4 g) then partitioned between ether (50 ml) and water (50 ml) and the aqueous layer re-extracted with ether (50 ml). The combined ether extract was washed with brine (50 ml), dried over MgSO4 and evaporated to give an orange oil (323 mg), which was subjected to column chromatography (silica gel, 30×170 mm) eluting with 100% dichloromethane, affording 5-dimethylamino-2-fluorobenzaldehyde (ix) as a bright yellow-green oil (228 mg, 68%).
Quantity
331 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.4 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[C:8]#N.[H-].C([Al+]CC(C)C)C(C)C.Cl.[OH-:24].[Na+]>C(OCC)C.CO>[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[CH:8]=[O:24] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
331 mg
Type
reactant
Smiles
CN(C=1C=CC(=C(C#N)C1)F)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was chilled in an ice-bath
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then partitioned between ether (50 ml) and water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer re-extracted with ether (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
was washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
19.5 h
Name
Type
product
Smiles
CN(C=1C=CC(=C(C=O)C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 323 mg
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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